molecular formula C16H22N2O4 B7022356 Methyl 2-[(4-carbamoylbenzoyl)-methylamino]-4-methylpentanoate

Methyl 2-[(4-carbamoylbenzoyl)-methylamino]-4-methylpentanoate

Cat. No.: B7022356
M. Wt: 306.36 g/mol
InChI Key: SXFDQLFUFCDIES-UHFFFAOYSA-N
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Description

Methyl 2-[(4-carbamoylbenzoyl)-methylamino]-4-methylpentanoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoyl group, a carbamoyl group, and a methylamino group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-carbamoylbenzoyl)-methylamino]-4-methylpentanoate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-carbamoylbenzoic acid. This intermediate is then reacted with methylamine to form 4-carbamoylbenzoyl methylamine. The final step involves the esterification of this intermediate with 2-bromo-4-methylpentanoic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbamoyl group, converting it into an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted benzoyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-[(4-carbamoylbenzoyl)-methylamino]-4-methylpentanoate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique structure. It may serve as a probe or inhibitor in biochemical assays.

Medicine

Potential medical applications include its use as a precursor for drug development. The compound’s structure suggests it could be modified to create pharmaceuticals with specific therapeutic effects.

Industry

In industry, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism by which Methyl 2-[(4-carbamoylbenzoyl)-methylamino]-4-methylpentanoate exerts its effects depends on its application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in metabolic pathways or signaling cascades. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-carbamoylphenyl)-methylamino]-4-methylpentanoate
  • Ethyl 2-[(4-carbamoylbenzoyl)-methylamino]-4-methylpentanoate
  • Methyl 2-[(4-carbamoylbenzoyl)-ethylamino]-4-methylpentanoate

Uniqueness

Methyl 2-[(4-carbamoylbenzoyl)-methylamino]-4-methylpentanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer better stability, reactivity, or specificity in certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

methyl 2-[(4-carbamoylbenzoyl)-methylamino]-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-10(2)9-13(16(21)22-4)18(3)15(20)12-7-5-11(6-8-12)14(17)19/h5-8,10,13H,9H2,1-4H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFDQLFUFCDIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)N(C)C(=O)C1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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